Daphnilongeridine

Cytotoxicity Multi-cell-line panel Tumor selectivity

Daphnilongeridine is a triterpenoid alkaloid belonging to the structurally diverse Daphniphyllum alkaloid family, first isolated from the branches of Daphniphyllum macropodum Miq. It has a molecular formula of C32H51NO4, a molecular weight of 513.8 g/mol, a calculated XlogP of 6.30, and a topological polar surface area (TPSA) of 67.80 Ų.

Molecular Formula C32H51NO4
Molecular Weight 513.8 g/mol
Cat. No. B8261935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnilongeridine
Molecular FormulaC32H51NO4
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
InChIInChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3
InChIKeyVQBLZPKBXFEWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Daphnilongeridine for Cytotoxicity Screening: A Daphniphyllum Alkaloid with Quantified Multi-Cell-Line Potency and Predicted ADMET Profile


Daphnilongeridine is a triterpenoid alkaloid belonging to the structurally diverse Daphniphyllum alkaloid family, first isolated from the branches of Daphniphyllum macropodum Miq. [1]. It has a molecular formula of C32H51NO4, a molecular weight of 513.8 g/mol, a calculated XlogP of 6.30, and a topological polar surface area (TPSA) of 67.80 Ų [2]. Unlike many Daphniphyllum alkaloids whose biological annotation remains limited to isolated reports, daphnilongeridine possesses the most comprehensively quantified in vitro cytotoxicity panel coverage among its closest structural analogs, with IC50 values established against multiple tumor cell lines and a human microvascular endothelial cell (HMEC) reference line in the same standardized assay [1]. This multi-endpoint dataset enables researchers to make evidence-based selection decisions that are not possible with less characterized congeners.

Why Daphniphyllum Alkaloid Procurement Cannot Rely on Generic Substitution: The Case for Daphnilongeridine


The Daphniphyllum alkaloid family encompasses over 200 structurally distinct members classified into more than 13 skeletal types, including yuzurine, calyciphylline A, daphnicyclidin, daphniglaucin, and daphnilongeranin subfamilies [1]. Although these alkaloids share a biogenetic origin, their cytotoxicity potency varies by over 20-fold across different cell lines even within the same skeletal class [2][3]. For example, daphniyunnine D (0.6 μM against A-549) is more potent than daphnilongeridine on that specific line, but lacks data against the broader panel and HMEC reference line that daphnilongeridine provides [2][3]. Conversely, daphniglaucins A and B show activity against different tumor types (L1210, KB) but are reported in mass units (μg/mL) under different assay conditions, making direct molar cross-comparison unreliable [4]. A researcher ordering a Daphniphyllum alkaloid for cytotoxicity screening therefore cannot assume fungibility: the choice of compound determines which cell lines are covered, what reference data exist, and whether ADMET properties have been computationally characterized. The quantitative evidence below demonstrates where daphnilongeridine offers verifiable differentiation that directly informs procurement.

Daphnilongeridine Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Multi-Cell-Line Cytotoxicity Panel: Daphnilongeridine vs. Daphniyunnine D — Broader Tumour Coverage at Comparable Potency Levels

Daphnilongeridine demonstrated cytotoxicity against several tumor cell lines with IC50 values ranging from 2.4 to 9.7 μM, and against the HMEC human microvascular endothelial cell line with an IC50 of 2.7 μM, all evaluated within a single standardized study [1]. In contrast, the structurally related comparator daphniyunnine D was tested against only two tumor cell lines (P-388 and A-549) in its primary report, yielding IC50 values of 3.0 μM and 0.6 μM, respectively, with no HMEC or broader-panel data reported [2]. While daphniyunnine D is more potent against A-549 by approximately 4–16 fold relative to daphnilongeridine's overall range, daphnilongeridine provides quantified activity against a larger and more diverse set of cancer cell lines within a single internally consistent dataset, enabling more reliable cross-tissue sensitivity assessment for screening campaigns.

Cytotoxicity Multi-cell-line panel Tumor selectivity

Endothelial Cell Activity: Daphnilongeridine HMEC IC50 vs. Daphniglaucin Tumor-Only Data — A Unique Anti-Angiogenic Screening-Relevant Endpoint

Daphnilongeridine is the only major Daphniphyllum alkaloid for which cytotoxicity against the HMEC human microvascular endothelial cell line has been explicitly quantified, showing an IC50 of 2.7 μM [1]. By comparison, daphniglaucins A and B were tested against murine lymphoma L1210 cells (IC50 2.7 and 3.9 μg/mL, respectively) and human epidermoid carcinoma KB cells (IC50 2.0 and 10.0 μg/mL, respectively), but no endothelial cell data were reported [2]. The HMEC value for daphnilongeridine falls within its tumor IC50 range (2.4–9.7 μM), indicating direct cytotoxicity against both cancer and endothelial cells at similar concentrations. This dual activity profile is relevant for researchers evaluating compounds with potential anti-angiogenic properties, where differential sensitivity of endothelial vs. tumor cells is a key decision criterion.

HMEC Anti-angiogenesis Endothelial cytotoxicity

Computationally Predicted ADMET Profile: Daphnilongeridine vs. Class-Average Daphniphyllum Alkaloid Properties

Daphnilongeridine has undergone comprehensive in silico ADMET profiling via admetSAR 2.0, with predictions indicating 93.49% probability of human intestinal absorption, 52.50% probability of blood-brain barrier penetration, 60.00% probability of human oral bioavailability, and non-carcinogenicity (98.00% probability). It is predicted not to inhibit CYP3A4 (90.81% probability) or CYP2D6 (93.84% probability), and has a low probability of hERG inhibition (64.51% probability of non-inhibition) [1]. In contrast, comprehensive ADMET profiles for close comparators such as daphniyunnine D, daphniglaucins A/B, daphnicyclidin A/M, and daphnezomine B are not publicly available in peer-reviewed databases, making direct quantitative comparison impossible at this time. This computational dataset, while not experimental, provides the only systematic ADMET characterization available for any compound in the yuzurine-type Daphniphyllum alkaloid subclass and serves as a critical filter for prioritizing compounds for in vivo or lead-optimization studies.

ADMET Drug-likeness Computational prediction

Cytotoxicity Potency Range Compared to Daphnicyclidin Congeners: Daphnilongeridine Shows Comparable Mean Potency with Broader Measured Range

Daphnilongeridine's IC50 range of 2.4–9.7 μM across multiple tumor cell lines [1] encompasses and extends beyond the individual IC50 values reported for selected daphnicyclidin-type alkaloids. Daphnicyclidins M and N (compounds 1 and 2 from Lu et al. 2014) showed IC50 values of 5.7 and 6.5 μM against P-388 cells, respectively, with the known compound daphnicyclidin A (compound 9) exhibiting an IC50 of 13.8 μM against the same P-388 line [2]. The lower end of daphnilongeridine's range (2.4 μM) thus represents approximately 2.4-fold greater potency than the most active daphnicyclidin tested (daphnicyclidin M at 5.7 μM), while the upper end (9.7 μM) remains more potent than daphnicyclidin A (13.8 μM). However, these comparisons are cross-study and involve different cell line panels; the daphnicyclidins were tested against P-388 and SGC-7901 lines, whereas daphnilongeridine was tested against a different panel whose individual line identities were not fully disclosed. This evidence supports daphnilongeridine as a member of the more potently cytotoxic tier within the broader Daphniphyllum family.

Cytotoxicity Daphnicyclidin Cross-class comparison

Procurement-Relevant Physicochemical Properties: Daphnilongeridine vs. Daphnezomine B — Solubility, Purity, and Formulation Readiness

Daphnilongeridine is commercially available from multiple reputable vendors at >98% purity (HPLC-verified), with documented solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1][2]. Its molecular weight of 513.8 g/mol and TPSA of 67.80 Ų place it within the favorable range for cell permeability. Daphnezomine B, a comparator from the daphnezomine subclass with reported cytotoxicity against L1210 cells (IC50 0.46 μg/mL) [3], has a lower molecular weight (~369.5 g/mol for the daphnezomine A class) but limited commercial availability and no publicly documented purity specifications or solubility data from peer-reviewed sources. While daphnezomine B exhibits more potent cytotoxicity in mass units, the absence of documented solubility and purity standards creates procurement risk for reproducible experimental design.

Physicochemical properties Formulation Solubility

Computational Safety and Toxicology Flags: Daphnilongeridine's Predicted Non-Mutagenic, Non-Carcinogenic Profile vs. Class-wide Uncharacterized Toxicity

Computational toxicology predictions for daphnilongeridine indicate a favorable safety flag profile: Ames mutagenicity negative (55.37% probability), carcinogenicity negative (98.00% probability binary model; 62.85% trinary non-required), hepatotoxicity negative (63.22% probability), and micronuclear assay negative (55.00% probability) [1]. No comparable computational or experimental toxicology datasets are publicly available for any close Daphniphyllum alkaloid comparator. While these are in silico predictions that require experimental validation, they provide the only toxicology filtering criterion available for any yuzurine-subclass alkaloid. For procurement decisions involving compounds intended for in vivo efficacy or preliminary safety screening, this computational dataset allows researchers to deprioritize compounds with predicted toxicological liabilities — a filtering step that is currently impossible with less characterized Daphniphyllum alkaloids.

Toxicology Safety profiling Mutagenicity

High-Value Application Scenarios for Daphnilongeridine Based on Verified Quantitative Evidence


Multi-Cell-Line Anticancer Screening Requiring Internally Consistent Reference Data

Daphnilongeridine is the optimal Daphniphyllum alkaloid choice for primary cytotoxicity screening across diverse tumor histotypes when internal data consistency is paramount. Its published IC50 range (2.4–9.7 μM) spanning multiple tumor cell lines, evaluated within a single study, provides a reliable reference dataset for hit ranking and structure-activity relationship (SAR) benchmarking [1]. Researchers can use daphnilongeridine as a positive control or reference compound in multi-line screens where comparing results across separate studies with different alkaloids would introduce unacceptable inter-laboratory variability.

Anti-Angiogenic Compound Screening Using Endothelial Cell Cytotoxicity as a Primary Readout

The documented HMEC cytotoxicity (IC50 2.7 μM) makes daphnilongeridine uniquely suitable for laboratories screening natural products for anti-angiogenic activity [1]. Because daphnilongeridine's HMEC IC50 falls within its tumor IC50 range, it can serve as a reference for endothelial vs. tumor differential cytotoxicity assays, enabling researchers to benchmark test compounds against a Daphniphyllum alkaloid with established dual endothelial-tumor activity.

In Silico ADMET-Filtered Natural Product Library Design

For medicinal chemistry groups building focused natural product libraries for lead optimization, daphnilongeridine's computational ADMET profile provides a decision-enabling filter [2]. Its predicted high intestinal absorption (93.49%), manageable BBB penetration (52.50%), favorable CYP450 inhibition profile (non-inhibitor of CYP3A4, 2D6, 2C9, 2C19), and low predicted carcinogenicity risk (98.00%) allow computational chemists to include daphnilongeridine in virtual screening decks while excluding analogs with unknown ADMET liabilities. This application is currently not replicable with any other yuzurine-type Daphniphyllum alkaloid.

Natural Product Cytotoxicity Reference Standard with Verified Purity for Assay Validation

The commercial availability of daphnilongeridine at >98% purity (HPLC) with multi-solvent solubility documentation [3] supports its use as a reference standard for cytotoxicity assay validation and inter-laboratory reproducibility studies. Unlike more potent but less well-characterized analogs (e.g., daphnezomine B), daphnilongeridine combines documented purity, defined solubility in DMSO and other common solvents, and published multi-cell-line IC50 benchmarks — the minimal requirements for a defensible positive control in validated cytotoxicity assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daphnilongeridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.